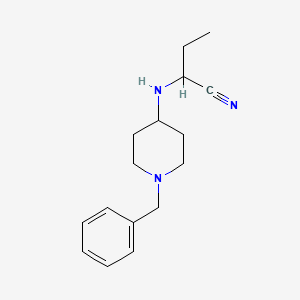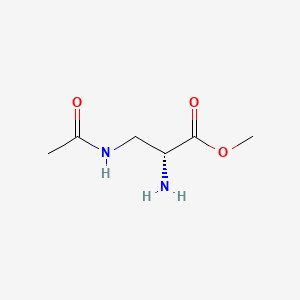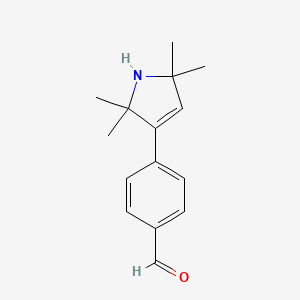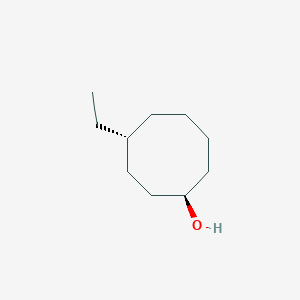
Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc is a complex carbohydrate structure, also known as a glycan. This compound is part of the glycosphingolipid family, which plays a crucial role in various biological processes. Glycans are essential components of cell membranes and are involved in cell-cell communication, immune response, and pathogen recognition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc typically involves enzymatic glycosylation reactions. The key enzymes used in the synthesis are glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions often include optimal pH, temperature, and the presence of cofactors such as metal ions .
Industrial Production Methods
Industrial production of this glycan can be achieved through microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to express the necessary glycosyltransferases. The fermentation process is optimized to maximize the yield of the desired glycan, followed by purification steps to isolate the compound .
化学反応の分析
Types of Reactions
Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell communication, immune response, and pathogen recognition.
Medicine: Investigated for its potential in developing vaccines and therapeutic agents.
Industry: Used in the production of glycosphingolipids for various applications, including cosmetics and pharmaceuticals
作用機序
The mechanism of action of Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc involves its interaction with specific receptors on cell surfaces. These interactions can trigger various cellular responses, such as immune activation or inhibition of pathogen binding. The molecular targets include glycan-binding proteins, such as lectins, which recognize and bind to specific carbohydrate structures .
類似化合物との比較
Similar Compounds
Galalpha1-4Galbeta1-4Glc: Another glycan with a similar structure but different linkage.
GalNAcbeta1-3Galalpha1-4Galbeta1-4Glc: A glycan with an additional N-acetylgalactosamine residue.
Galbeta1-4GlcNAcbeta1-3Galbeta1-4Glc: A glycan with a different arrangement of sugar residues
Uniqueness
Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc is unique due to its specific linkage pattern and the presence of both galactose and N-acetylgalactosamine residues. This unique structure allows it to interact with specific receptors and play distinct roles in biological processes .
特性
分子式 |
C26H45NO21 |
|---|---|
分子量 |
707.6 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-22(48-25-18(39)14(35)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)46-21-10(5-31)45-26(19(40)16(21)37)47-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18-,19-,20-,21+,22-,23?,24+,25+,26+/m1/s1 |
InChIキー |
HCXIEPLIUZXCMD-NLFJORDCSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)


![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)

![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)

